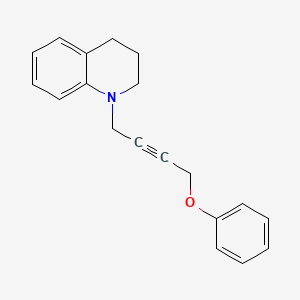
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of propargylamines This compound is characterized by the presence of a phenoxy group, a butynyl chain, and a tetrahydroquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline typically involves multicomponent reactions. One common method is the alkyne-amine-aldehyde (A3) coupling reaction. This reaction involves the coupling of an alkyne, an amine, and an aldehyde in the presence of a catalyst. For instance, nanostructured Ag/TiO2 and Pt/TiO2 catalysts have been used to promote the synthesis of silyl-protected and functionalized propargylamine derivatives under microwave conditions using water as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of recyclable catalysts can be applied to scale up the synthesis for industrial purposes.
化学反应分析
Types of Reactions
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alkenes or alkanes.
科学研究应用
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound’s unique properties can be leveraged in the development of new materials and industrial processes.
作用机制
The mechanism of action of 1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. The phenoxy and butynyl groups can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline moiety can also participate in binding interactions, influencing the compound’s overall biological effects.
相似化合物的比较
Similar Compounds
1-(4-Phenoxy-2-butyn-1-yl)piperidine: Shares the phenoxy and butynyl groups but has a piperidine ring instead of a tetrahydroquinoline moiety.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a prop-2-yn-1-yloxy group and a benzonitrile moiety.
Uniqueness
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a phenoxy group, a butynyl chain, and a tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
112276-18-3 |
|---|---|
分子式 |
C19H19NO |
分子量 |
277.4 g/mol |
IUPAC 名称 |
1-(4-phenoxybut-2-ynyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H19NO/c1-2-11-18(12-3-1)21-16-7-6-14-20-15-8-10-17-9-4-5-13-19(17)20/h1-5,9,11-13H,8,10,14-16H2 |
InChI 键 |
UVDAXMOKPWLJDF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)CC#CCOC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

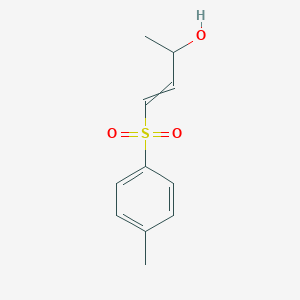
![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)
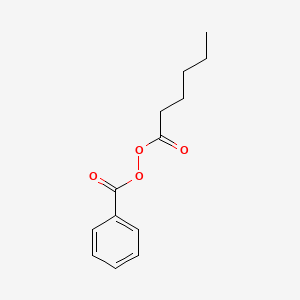
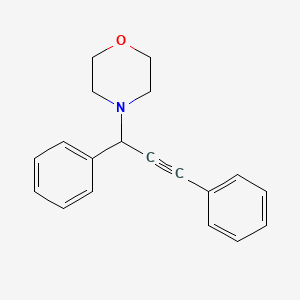
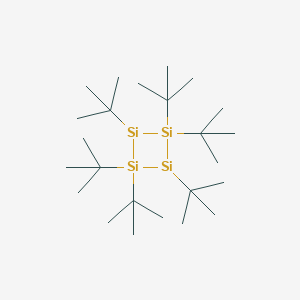
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
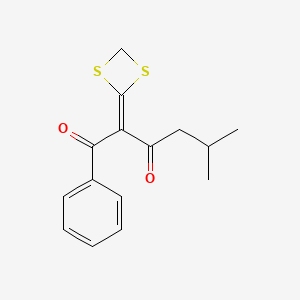

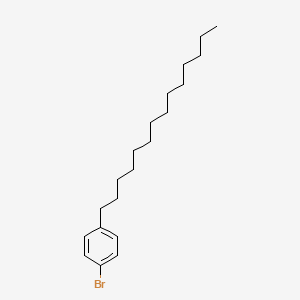
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)
